4-(4,7-Dimethoxy-1,3-benzodioxol-5-yl)-5-(4-methoxyphenyl)-1,2-oxazol-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4,7-DIMETHOXY-1,3-BENZODIOXOL-5-YL)-5-(4-METHOXYPHENYL)-3-ISOXAZOLAMINE is a complex organic compound that features a benzodioxole ring, a methoxyphenyl group, and an isoxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4,7-DIMETHOXY-1,3-BENZODIOXOL-5-YL)-5-(4-METHOXYPHENYL)-3-ISOXAZOLAMINE typically involves multi-step organic reactions. Common synthetic routes may include:
Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol derivatives with methylene groups.
Introduction of the Methoxyphenyl Group: This step often involves electrophilic aromatic substitution reactions.
Construction of the Isoxazole Ring: This can be done through 1,3-dipolar cycloaddition reactions involving nitrile oxides and alkenes.
Industrial Production Methods
Industrial production methods for such compounds usually involve optimizing the reaction conditions to maximize yield and purity. This may include:
Catalysis: Using catalysts to enhance reaction rates.
Purification: Employing techniques like recrystallization and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups.
Reduction: Reduction reactions can occur at various functional groups, potentially altering the compound’s structure.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the benzodioxole and methoxyphenyl groups.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Like lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Including halogens and nucleophiles like amines or thiols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
Synthesis of Derivatives:
Biology
Biological Activity: Compounds with similar structures are often studied for their biological activities, including antimicrobial and anticancer properties.
Medicine
Pharmaceuticals: The compound may be investigated for its potential use in drug development, particularly for targeting specific biological pathways.
Industry
Materials Science: The compound could be used in the development of new materials with unique properties, such as polymers or nanomaterials.
Mechanism of Action
The mechanism of action for 4-(4,7-DIMETHOXY-1,3-BENZODIOXOL-5-YL)-5-(4-METHOXYPHENYL)-3-ISOXAZOLAMINE would depend on its specific interactions with molecular targets. Potential mechanisms include:
Enzyme Inhibition: The compound may inhibit specific enzymes, affecting metabolic pathways.
Receptor Binding: It could bind to receptors, modulating cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-(4,7-Dimethoxy-1,3-benzodioxol-5-yl)-3-isoxazolamine
- 5-(4-Methoxyphenyl)-3-isoxazolamine
Uniqueness
The unique combination of the benzodioxole ring, methoxyphenyl group, and isoxazole ring in 4-(4,7-DIMETHOXY-1,3-BENZODIOXOL-5-YL)-5-(4-METHOXYPHENYL)-3-ISOXAZOLAMINE may confer distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C19H18N2O6 |
---|---|
Molecular Weight |
370.4 g/mol |
IUPAC Name |
4-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-5-(4-methoxyphenyl)-1,2-oxazol-3-amine |
InChI |
InChI=1S/C19H18N2O6/c1-22-11-6-4-10(5-7-11)15-14(19(20)21-27-15)12-8-13(23-2)17-18(16(12)24-3)26-9-25-17/h4-8H,9H2,1-3H3,(H2,20,21) |
InChI Key |
DETZZCWVFPHYRX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(C(=NO2)N)C3=CC(=C4C(=C3OC)OCO4)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.